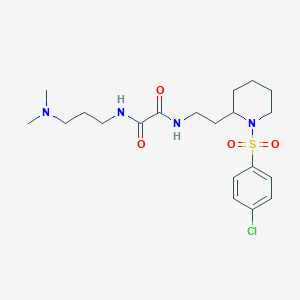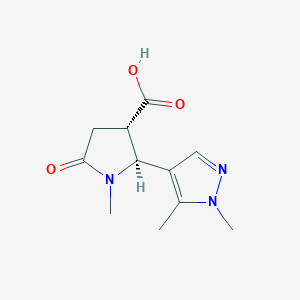
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20FN7O and its molecular weight is 381.415. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Electronic Properties
A study by Georges et al. (1989) examined the crystal structures of several anticonvulsant compounds, including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, which is structurally similar to the compound . Their research highlighted the importance of the orientation and delocalization of certain groups in these molecules, crucial for their bioactivity. This research provides insights into the structural properties that could be relevant for the scientific applications of the specified compound (Georges, Vercauteren, Evrard, & Durant, 1989).
Antagonist Activity
Watanabe et al. (1992) investigated a series of compounds, including 1,2,4-triazole derivatives, for their antagonist activity against 5-HT2 and alpha-1 receptors. Their findings demonstrate the potential of such compounds, including those structurally related to the specified compound, in the development of receptor antagonists (Watanabe et al., 1992).
Inotropic Evaluation
Liu et al. (2009) synthesized and evaluated a series of triazole derivatives, including 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, for positive inotropic activity. This study suggests the potential use of such compounds in developing drugs with inotropic effects (Liu, Yu, Quan, Cui, & Piao, 2009).
Antimicrobial Activity
Fandaklı et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives. Their findings indicate that such compounds can exhibit significant antimicrobial properties, which might be relevant for the specified compound's potential applications (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Soluble Epoxide Hydrolase Inhibition
Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which indicates the potential application of similar compounds in targeting epoxide hydrolases. This could be relevant for the therapeutic use of the compound (Thalji et al., 2013).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-2-3-15(10-16(13)20)23-19(28)14-6-8-26(9-7-14)17-4-5-18(25-24-17)27-12-21-11-22-27/h2-5,10-12,14H,6-9H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMFJWVENFSXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)
![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)
![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)
![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)


![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)